molecular formula C17H25N3 B1271995 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine CAS No. 397842-07-8

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine

Cat. No.: B1271995
CAS No.: 397842-07-8
M. Wt: 271.4 g/mol
InChI Key: QMXLOQJSSNSBNU-UHFFFAOYSA-N
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Description

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine is a complex organic compound with a molecular formula of C17H25N3. It is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The indole nucleus is a significant structure in many natural products and pharmaceuticals due to its ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed for the synthesis of indole derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, the purification process would be streamlined to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-N-piperidin-4-yl-1H-indol-3-amine
  • 2-tert-butyl-N-piperidin-4-yl-1H-indol-6-amine
  • 2-tert-butyl-N-piperidin-4-yl-1H-indol-7-amine

Uniqueness

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with biological targets and its overall stability .

Properties

IUPAC Name

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3/c1-17(2,3)16-11-12-10-14(4-5-15(12)20-16)19-13-6-8-18-9-7-13/h4-5,10-11,13,18-20H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXLOQJSSNSBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)NC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375571
Record name 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397842-07-8
Record name 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butyl-N-piperidin-4-yl-1H-indol-5-amine
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